molecular formula C₁₆¹³C₄H₁₄O B1152514 9,10-Dihydrobenzo[a]pyren-7(8H)-one-13C4

9,10-Dihydrobenzo[a]pyren-7(8H)-one-13C4

カタログ番号: B1152514
分子量: 274.3
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9,10-Dihydrobenzo[a]pyren-7(8H)-one-13C4 is a 13C4-labeled compound that serves as a critical internal standard in the stable isotope dilution mass spectrometry method for quantifying metabolic profiles of the environmental pollutant Benzo[a]pyrene (B[a]P). B[a]P is a ubiquitous environmental carcinogen that requires metabolic activation to exert its toxic and carcinogenic effects. Researchers utilize this high-purity labeled standard to achieve robust and sensitive quantitation of B[a]P metabolites, enabling the study of its complex metabolic pathways—including the diol-epoxide pathway, the radical cation pathway, and the o-quinone pathway—in human lung cells and other biological systems. The application of this internal standard allows for the precise biomonitoring of human exposure to polycyclic aromatic hydrocarbons (PAHs) and provides a powerful tool for investigating the mechanisms of B[a]P-induced carcinogenesis and for assessing the contribution of different metabolic pathways to cancer initiation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

特性

分子式

C₁₆¹³C₄H₁₄O

分子量

274.3

同義語

7-Oxo-7,8,9,10-tetrahydrobenzo[a]pyrene-13C4;  NSC 3083-13C4

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

The structural and functional characteristics of 9,10-Dihydrobenzo[a]pyren-7(8H)-one-13C4 can be contextualized against related dihydrobenzo-fused compounds. Below is a comparative analysis based on structural analogs, binding properties, and applications:

Structural Analogs and Binding Affinities

Compound Name Core Structure Key Features Binding Affinity/Activity Application
9,10-Dihydrobenzo[a]pyren-7(8H)-one-13C4 Dihydrobenzo[a]pyrene 13C4 isotopic labeling; PAH derivative N/A (research tracer) Metabolic/environmental studies
(Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) (Compound 1) Dihydrobenzo[d]isothiazol High binding energy (−8.7 kcal/mol); optimized for trehalase inhibition −8.7 kcal/mol Insecticide development
DHBT-OPE3-An Dihydrobenzo[b]thiophene Thermoelectric properties; single-molecule junction characterization Thermal conductivity: ~20 pW/K at 300 K Nanoscale thermoelectric devices
3,4-Dihydrobenzo[g]quinazolinone derivatives Dihydrobenzo[g]quinazolinone Sulphonamide moiety; cytotoxic activity against MDA-MB-231 cells IC50: 0.26–161.49 mM Anticancer drug candidates
Dihydrobenzo[α]naphthacenequinone (Metabolite 4) Dihydrobenzo[α]naphthacenequinone Activated from Streptomyces viridochromogenes; shared core with compound 1 N/A Natural product biosynthesis

Functional and Application-Based Comparisons

  • In contrast, 9,10-Dihydrobenzo[a]pyren-7(8H)-one-13C4 lacks direct binding data but serves as a tracer due to isotopic labeling.
  • Thermoelectric Performance : DHBT-OPE3-An demonstrates unique thermal and electronic transport properties, with thermal conductance measurements at room temperature, making it distinct from PAH derivatives like 9,10-Dihydrobenzo[a]pyren-7(8H)-one-13C4, which lacks such applications .
  • Cytotoxicity: 3,4-Dihydrobenzo[g]quinazolinones show variable inhibitory effects on EGFR and HER2 enzymes, with IC50 values spanning three orders of magnitude. This contrasts with the non-therapeutic role of 9,10-Dihydrobenzo[a]pyren-7(8H)-one-13C4 .
  • Natural Product Analogs : Metabolite 4 shares a dihydrobenzo-fused core but is biosynthesized via engineered microbial strains, highlighting divergent synthetic pathways compared to the chemically synthesized 9,10-Dihydrobenzo[a]pyren-7(8H)-one-13C4 .

Isotopic Labeling and Stability

The 13C4 labeling in 9,10-Dihydrobenzo[a]pyren-7(8H)-one-13C4 enhances its utility in stable isotope-resolved metabolomics, a feature absent in non-labeled analogs like DHBT-OPE3-An or Compound 1. However, its discontinued status may limit accessibility compared to commercially available derivatives like the 3,4-dihydrobenzo[g]quinazolinones .

Research and Industrial Relevance

While 9,10-Dihydrobenzo[a]pyren-7(8H)-one-13C4 is niche in application, its structural analogs dominate diverse fields:

  • Insecticide Development : Compounds 1 and 2 demonstrate structure-activity relationship (SAR) insights critical for optimizing trehalase inhibitors .
  • Nanotechnology: DHBT-OPE3-An’s thermoelectric properties underscore the versatility of dihydrobenzo-fused systems in energy conversion .

準備方法

Cyclization of Polyaromatic Precursors

The parent compound is typically synthesized via cyclization reactions starting from naphthalene or anthracene derivatives. A common approach involves:

  • Friedel-Crafts Acylation : Introducing the ketone group via electrophilic substitution using acyl chlorides in the presence of Lewis acids like AlCl₃.

  • Diels-Alder Reaction : Constructing the fused ring system through [4+2] cycloaddition between dienes and quinones, followed by dehydrogenation to aromatize the structure.

Table 2: Representative Reaction Conditions for Cyclization

StepReagents/ConditionsYield
AcylationAcetyl chloride, AlCl₃, 0–5 °C~60%
CycloadditionDiene, quinone, reflux, 24 h~45%
DehydrogenationPd/C, 300 °C, H₂ atmosphere~75%

Isotopic Labeling Strategies for 9,10-Dihydrobenzo[a]pyren-7(8H)-one-13C4

Selection of Labeling Positions

The 13C4^{13}\text{C}_4 label is strategically incorporated at carbons adjacent to the ketone group (positions 7, 8, 9, and 10) to maximize isotopic stability and utility in tracer studies.

Synthesis of 13C-Labeled Intermediates

  • 13CO Incorporation :

    • The ketone oxygen is replaced with 13C^{13}\text{C} via reaction with 13CO^{13}\text{CO} gas under high-pressure conditions, forming a 13C^{13}\text{C}-enriched carbonyl group.

    • Reaction :

      R-H+13COPd(OAc)2R-13CO+H2\text{R-H} + ^{13}\text{CO} \xrightarrow{\text{Pd(OAc)}_2} \text{R-}^{13}\text{CO} + \text{H}_2

      Conditions: 150 °C, 50 atm, 72 h.

  • Grignard Reagent-Based Labeling :

    • Use of 13CH3MgBr^{13}\text{CH}_3\text{MgBr} to introduce labeled methyl groups, followed by oxidation to ketones.

Table 3: Isotopic Labeling Reaction Parameters

MethodIsotopic PurityYield
13CO Incorporation99.5%40–50%
Grignard Labeling98.8%35–45%

Purification and Characterization

Chromatographic Techniques

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (90:10 to 100:0) resolve labeled and non-labeled species.

  • Recrystallization : Repeated crystallization from chloroform/ethanol mixtures enhances isotopic purity to >99%.

Spectroscopic Confirmation

  • NMR : 13C^{13}\text{C} NMR confirms isotopic enrichment at target positions (δ 190–210 ppm for ketone carbons).

  • MS : High-resolution mass spectrometry verifies molecular ion peaks at m/z 274.295 ([M+H]⁺).

Challenges and Limitations

  • Isotopic Dilution : Trace impurities in reagents may reduce isotopic purity, necessitating stringent purification.

  • Reaction Scalability : High-pressure 13CO^{13}\text{CO} reactions pose safety risks, limiting large-scale production.

Applications in Research

The labeled compound is critical for:

  • Environmental Toxicology : Tracing metabolic pathways of PAHs in zebrafish models.

  • Pharmacokinetics : Quantifying drug-PAH interactions via isotope dilution mass spectrometry .

Q & A

Q. How do steric and electronic effects influence the compound’s interactions with biological targets (e.g., enzymes or DNA)?

  • Methodological Answer : Perform docking simulations (AutoDock Vina) to predict binding affinities. Validate with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) . For DNA interaction studies, use ethidium bromide displacement assays and gel electrophoresis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。